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Inclusion and Exclusion Criteria

Category Key Criteria

Primary
Diagnosis

Histologically/cytologically confirmed, advanced ALK-positive NSCLC
(determined by FISH, IHC, PCR, or NGS) [1] [2]

Prior Therapy Allowed both ALK TKI-naïve and patients who had received crizotinib
previously [1] [3]

Disease Status At least one measurable lesion per response criteria [1] [2]

Performance
Status

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [1] [2]

| Organ Function | Adequate bone marrow, liver, and renal function [1] [2] -- Creatinine clearance ≥ 60

mL/min [1] [2] -- Left ventricular ejection fraction (LVEF) ≥ 50% [1] [2] | | Brain Metastases | Allowed if

asymptomatic, or if symptomatic, must have been stable for > 4 weeks after treatment [1] [2] | | Key

Exclusions | Myocardial infarction, severe/unstable angina, or congestive heart failure within 6 months prior

to enrollment [1] [2] Uncontrolled nausea/vomiting/diarrhea (≥ Grade 1) [1] |

Recommended Dosing and Efficacy
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The clinical trial established different recommended Phase 2 doses based on prior treatment history [1] [2]

[3]. The efficacy outcomes also differed between these two patient groups.

Patient Population Recommended Phase 2 Dose Key Efficacy Outcomes (in the study) [1] [3]

| ALK TKI-naïve | 600 mg, once daily (QD) [1] [3] | ORR: 64.1% Median PFS: 15.9 months | |

Previously treated with Crizotinib | 300 mg, twice daily (BID) [1] [3] | ORR: 33.3% Median PFS: 6.73

months |

Safety Assessments and Management

In the trial, safety was a primary endpoint and was rigorously assessed. Here is the methodology and the

observed safety profile.

Safety Assessment Set (SS): Included all patients who received at least one dose of Conteltinib [4].

Assessment Tools: Safety was evaluated based on the National Cancer Institute Common Terminology

Criteria for Adverse Events (CTCAE) version 4.03, laboratory tests, vital signs, ECG, and clinical

observations. Investigators judged whether adverse events (AEs) were treatment-related [4].

Dose-Limiting Toxicity (DLT) Definition: AEs occurring in the first 28-day cycle that were attributed

to Conteltinib included [4]:

Grade 4 neutropenia lasting ≥7 days or febrile neutropenia.
Grade 3 thrombocytopenia.

Grade 3 non-hematologic toxicity.
Grade 3 nausea, vomiting, or diarrhea for ≥3 days, or Grade 4 for any duration.

Any toxicity causing treatment delay >2 weeks or discontinuation.

Observed Safety Profile: The table below lists the most common treatment-related adverse events

(TRAEs) observed in the study [1] [3].

Adverse Event Incidence (n=64 patients)

Diarrhea 71.9%
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Adverse Event Incidence (n=64 patients)

Elevated Serum Creatinine 45.3%

Elevated Aspartate Aminotransferase (AST) 39.1%

Nausea 37.5%

Most adverse events were manageable, with 14.1% of patients experiencing grade ≥3 TRAEs [1] [3]. The

maximum tolerated dose (MTD) was not reached in the study [1] [2].

Workflow for Patient Selection

The following diagram summarizes the logical workflow for selecting eligible patients for Conteltinib

treatment, based on the phase 1 trial criteria.
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Patient with Advanced NSCLC

Confirm ALK-Positive Status
(via FISH, IHC, PCR, or NGS)

Assess Prior ALK TKI Treatment

ECOG Performance Status ≤ 2

Adequate Organ Function:
- Bone Marrow

- Liver
- Kidney (CrCl ≥60 mL/min)

- Heart (LVEF ≥50%)

Brain Metastases:
Asymptomatic or

Stable >4 weeks post-treatment

Review Key Exclusions:
- Major cardiac events (last 6mo)

- Uncontrolled GI symptoms

Dosing: 600 mg QD

 ALK TKI-Naïve

Dosing: 300 mg BID

 Prior Crizotinib

Patient Not Eligible

 Exclusion Criteria Met
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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